N-(3,4-dimethoxyphenyl)-6-hydroxypyrimidine-4-carboxamide
Description
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-6-oxo-1H-pyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c1-19-10-4-3-8(5-11(10)20-2)16-13(18)9-6-12(17)15-7-14-9/h3-7H,1-2H3,(H,16,18)(H,14,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNULSDWZVFMJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC(=O)NC=N2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-6-hydroxypyrimidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 3,4-dimethoxybenzaldehyde, which undergoes a series of reactions to form the desired compound. The key steps include:
Formation of 3,4-dimethoxybenzaldehyde: This can be achieved through the oxidation of 3,4-dimethoxytoluene using oxidizing agents such as potassium permanganate or chromium trioxide.
Synthesis of 3,4-dimethoxyphenylacetic acid: The benzaldehyde is then converted to the corresponding phenylacetic acid via a Grignard reaction followed by acidic workup.
Cyclization to form the pyrimidine ring: The phenylacetic acid derivative undergoes cyclization with urea or thiourea under acidic or basic conditions to form the pyrimidine ring.
Introduction of the carboxamide group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-6-hydroxypyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LAH) or borane.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: PCC, DMP, or chromium trioxide in dichloromethane (DCM).
Reduction: LAH in tetrahydrofuran (THF) or borane in THF.
Substitution: NaH or KOtBu in dimethyl sulfoxide (DMSO) or THF.
Major Products Formed
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-6-hydroxypyrimidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its structural similarity to biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized as a corrosion inhibitor for mild steel in acidic environments.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-6-hydroxypyrimidine-4-carboxamide involves its interaction with specific molecular targets. The hydroxyl and carboxamide groups can form hydrogen bonds with target proteins, potentially inhibiting their activity. The dimethoxyphenyl group may enhance the compound’s binding affinity through hydrophobic interactions. The exact molecular pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
N-(3,4-dimethoxyphenyl)-6-hydroxypyrimidine-4-carboxamide can be compared with similar compounds such as:
3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups replacing the hydroxyl groups.
N-(3,4-dimethoxyphenyl)methyleneamino-4-hydroxy-benzamide: Used as a corrosion inhibitor.
The uniqueness of this compound lies in its combination of functional groups, which imparts specific chemical properties and reactivity, making it valuable for diverse applications.
Biological Activity
N-(3,4-dimethoxyphenyl)-6-hydroxypyrimidine-4-carboxamide is a compound of interest due to its diverse biological activities, particularly in anti-inflammatory and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Synthesis
The compound belongs to the pyrimidine family, characterized by a pyrimidine ring substituted with a 3,4-dimethoxyphenyl group and a hydroxyl group at the 6-position. The synthesis of such compounds often involves multi-step organic reactions, including the use of intermediates that can be modified to enhance biological activity.
1. Anti-inflammatory Activity
Several studies have investigated the anti-inflammatory properties of pyrimidine derivatives, including this compound. The mechanism primarily involves the inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
- Inhibition of COX Enzymes : Research indicates that derivatives similar to this compound exhibit significant inhibition of COX-1 and COX-2 activities. For instance, IC50 values for related compounds ranged from 19.45 μM to 42.1 μM for COX-1 and COX-2 respectively .
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| 3b | 19.45 ± 0.07 | 31.4 ± 0.12 |
| 4b | 26.04 ± 0.36 | 23.8 ± 0.20 |
| Indomethacin | 9.17 | - |
These results suggest that modifications on the pyrimidine structure can enhance anti-inflammatory efficacy.
2. Anticancer Activity
The antiproliferative effects of this compound have been evaluated against various cancer cell lines.
- Cell Line Studies : In vitro studies have shown that certain pyrimidine derivatives exhibit potent antiproliferative activity with IC50 values in the low micromolar range against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). For example, some derivatives showed IC50 values as low as 2.2 μM against multiple cell lines .
| Cell Line | Compound | IC50 (μM) |
|---|---|---|
| MCF-7 | 10 | 3.1 |
| HCT116 | 11 | 3.7 |
| HEK293 | - | 5.3 |
These findings indicate that structural modifications can lead to selective anticancer activity.
3. Antibacterial Activity
The antibacterial properties of this compound have also been explored, particularly against Gram-positive bacteria.
- Minimum Inhibitory Concentration (MIC) : Some derivatives have demonstrated significant antibacterial activity with MIC values around 8 μM against strains like E. faecalis .
Case Studies and Research Findings
In a study examining the structure-activity relationships (SAR) of pyrimidines, several derivatives were synthesized and tested for their biological activities:
- Study on Anti-inflammatory Effects : A series of pyrimidine derivatives were tested in carrageenan-induced paw edema models in rats, showing comparable effects to standard anti-inflammatory drugs like indomethacin.
- Anticancer Evaluation : Another study highlighted the selectivity of certain derivatives towards cancer cell lines while exhibiting minimal toxicity towards normal cells, emphasizing their potential as therapeutic agents.
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regioselectivity by resolving methoxy group signals (δ 3.8–4.0 ppm) and hydroxyl proton environments (δ 10–12 ppm). 2D NMR (COSY, HSQC) maps coupling between pyrimidine and aryl moieties .
- X-ray Crystallography : Single-crystal analysis resolves bond lengths (e.g., C=O at ~1.22 Å) and dihedral angles (e.g., pyrimidine-phenyl torsion angles <15°), confirming planar conformations critical for bioactivity .
- Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C15H15N3O5) and detects fragmentation patterns indicative of methoxy group stability .
Case Study : Crystallographic data for analogous compounds (monoclinic P21/c symmetry, a = 21.977 Å, β = 93.49°) highlight inter-molecular hydrogen bonding (N–H⋯O) stabilizing the lattice .
How can researchers resolve contradictions in biological activity data across different in vitro assays for this compound?
Advanced Research Question
Contradictions often arise from assay-specific variables:
- Cell Line Variability : Test cytotoxicity in multiple lines (e.g., HEK293 vs. HepG2) to identify tissue-specific effects. For example, IC50 values may vary 10-fold due to differential expression of target enzymes .
- Redox Interference : The 6-hydroxypyrimidine moiety may act as a pro-oxidant in MTT assays. Validate results with ATP-based viability assays (e.g., CellTiter-Glo) .
- Solubility Artifacts : Use DMSO concentrations ≤0.1% to avoid false negatives in kinase inhibition assays. Confirm solubility via dynamic light scattering (DLS) .
Example : Inconsistent IC50 values for EGFR inhibition (1–10 µM) were resolved by pre-incubating the compound with serum albumin to mimic physiological conditions .
What computational and experimental strategies are employed to elucidate the mechanism of action and identify molecular targets?
Advanced Research Question
- Molecular Docking : Screen against kinase libraries (e.g., PDB) to predict binding to ATP pockets (e.g., EGFR, VEGFR2). Key interactions include hydrogen bonding with pyrimidine N1 and hydrophobic contacts with dimethoxyphenyl groups .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (e.g., KD = 2.3 nM for EGFR) and validate hits via competitive assays with known inhibitors (e.g., gefitinib) .
- Proteomics : SILAC-based profiling identifies downstream targets (e.g., phosphorylation of ERK1/2) in treated vs. untreated cells .
Data Insight : Analogous compounds showed selective inhibition of tyrosine kinases over serine/threonine kinases (selectivity ratio >100:1) .
How do structural modifications at the pyrimidine ring and dimethoxyphenyl group affect the compound's pharmacological profile?
Advanced Research Question
- Pyrimidine Modifications :
- 6-Hydroxy to 6-Methoxy substitution : Reduces metabolic clearance (t1/2 increased from 2.1 to 5.8 h in microsomes) but decreases solubility (LogP from 1.8 to 2.5) .
- 4-Carboxamide to 4-Ester : Enhances cell permeability (Papp from 2 × 10⁻⁶ to 8 × 10⁻⁶ cm/s) but lowers target affinity (KD from 5 nM to 1.2 µM) .
- Dimethoxyphenyl Modifications :
- 3,4-Dimethoxy to 3-Hydroxy-4-methoxy : Improves antioxidant activity (EC50 from 12 µM to 5 µM in DPPH assays) but increases CYP3A4-mediated oxidation .
SAR Trend : Bulky substituents on the phenyl ring (e.g., trifluoromethyl) enhance target selectivity but reduce oral bioavailability (F% from 45% to 12%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
